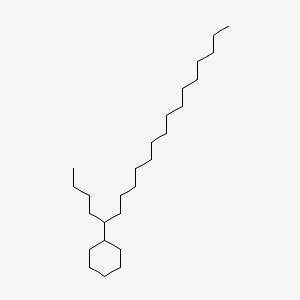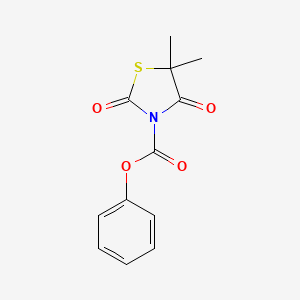
Phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, product yield, and pharmacokinetic activity. Green chemistry approaches are also employed to ensure cleaner reaction profiles and catalyst recovery .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride, acetylene dicarboxylate, and various catalysts. Reaction conditions often involve specific temperatures and solvents like ethanol and acetonitrile .
Major Products Formed
The major products formed from these reactions include various thiazolidinone derivatives, which have significant pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it valuable in biological research.
Medicine: Potential therapeutic agent for treating various diseases due to its diverse pharmacological activities.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine: A basic structure with similar biological activities.
Thiazole: Another five-membered ring containing sulfur and nitrogen, known for its diverse biological properties.
Oxazolidine: Similar structure but contains oxygen instead of sulfur, used in different applications.
Uniqueness
Phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate is unique due to its specific substitution pattern and the presence of the phenyl group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
89295-58-9 |
|---|---|
Molekularformel |
C12H11NO4S |
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C12H11NO4S/c1-12(2)9(14)13(11(16)18-12)10(15)17-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
XLTICZKEELINOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)S1)C(=O)OC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


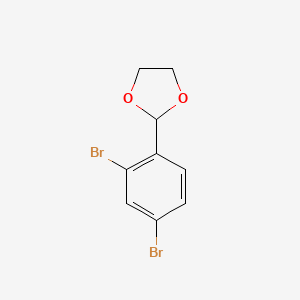
![1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14155093.png)
![2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine](/img/structure/B14155095.png)
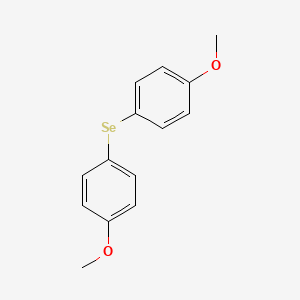
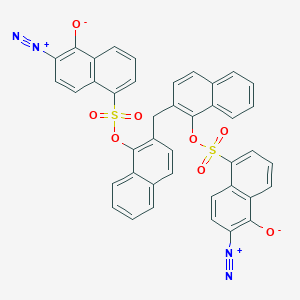
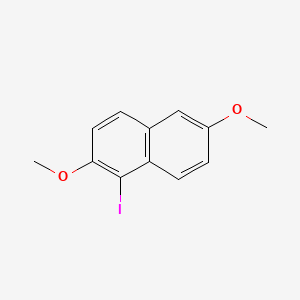
![N-[1-(4-fluorophenyl)ethylideneamino]-2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B14155131.png)
![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)

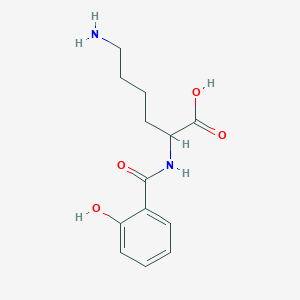
![N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14155152.png)
![2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one](/img/structure/B14155158.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14155160.png)
